4-methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ol
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Overview
Description
4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ol is a heterocyclic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . This compound is part of the benzoxazine family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylphenol with chloroacetic acid in the presence of a base to form the intermediate, which is then cyclized to produce the desired benzoxazine . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization and chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a wide range of functionalized benzoxazines .
Scientific Research Applications
4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of advanced materials, such as polymers and resins, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 4-methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-amine
- 7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine
- 4-Methyl-2H-1,4-benzoxazin-3(4H)-one
Uniqueness
4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ol is unique due to its specific structural features and chemical properties. Its hydroxyl group at the 7-position and the methyl group at the 4-position confer distinct reactivity and potential biological activities compared to other benzoxazine derivatives .
Properties
CAS No. |
119095-00-0 |
---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.2 |
Purity |
95 |
Origin of Product |
United States |
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